molecular formula C20H28FN5O B2486352 4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine CAS No. 2380042-25-9

4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine

Cat. No.: B2486352
CAS No.: 2380042-25-9
M. Wt: 373.476
InChI Key: ZOIRXBQORQLLBT-UHFFFAOYSA-N
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Description

4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinyl group, a piperidinyl group, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-tert-butylpyridazin-3-yl intermediate. This can be achieved through the reaction of tert-butylhydrazine with a suitable pyridazine derivative under controlled conditions.

    Coupling with Piperidine: The pyridazinyl intermediate is then coupled with piperidine through an etherification reaction. This step involves the use of a suitable base and a coupling reagent to form the desired piperidinyl ether.

    Introduction of the Fluoropyrimidine Moiety: The final step involves the introduction of the fluoropyrimidine group. This can be achieved through a nucleophilic substitution reaction using a fluoropyrimidine derivative and appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 4-(4-Piperidinylmethyl)-1-piperazinecarboxylate

Uniqueness

4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is unique due to its combination of functional groups, which imparts specific chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN5O/c1-5-15-18(21)19(23-13-22-15)26-10-8-14(9-11-26)12-27-17-7-6-16(24-25-17)20(2,3)4/h6-7,13-14H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIRXBQORQLLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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